N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide
Description
N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C24H20N12O4 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide |
InChI |
InChI=1S/C24H20N12O4/c1-13(37)29-35-31-19-17(25-27-23(39)15-9-5-3-6-10-15)21-22(34-36(33-21)30-14(2)38)18(20(19)32-35)26-28-24(40)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,27,39)(H,28,40)(H,29,37)(H,30,38) |
InChI Key |
FNQNGIQYXBFEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1N=C2C(=N1)C(=NNC(=O)C3=CC=CC=C3)C4=NN(N=C4C2=NNC(=O)C5=CC=CC=C5)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,5-f]benzotriazole core, followed by the introduction of the benzoylhydrazinylidene and diacetamido groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide exerts its effects involves its interaction with molecular targets. These interactions can modulate various biochemical pathways, potentially leading to changes in cellular function. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,5-f]benzotriazole derivatives, which share the core structure but differ in their functional groups. Examples include:
- N-[[2,6-diacetamido-8-(methylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide
- N-[[2,6-diacetamido-8-(phenylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide
Uniqueness
What sets N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for specific interactions with biological molecules, making it a valuable tool in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
